Ethene-1,2-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

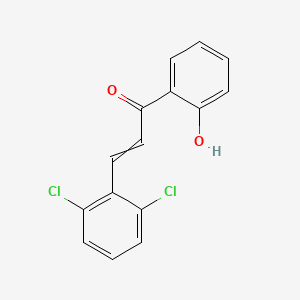

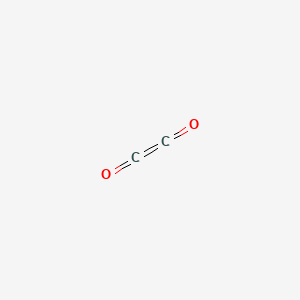

Ethene-1,2-dione, also known as ethylenedione, is a chemical compound with the formula C2O2. It is an oxide of carbon and can be described as the carbon-carbon covalent dimer of carbon monoxide. This compound is also referred to as dicarbon dioxide, carbon peroxide, or oxygen percarbide . This compound is a highly reactive and transient molecule, making it a subject of interest in theoretical and experimental chemistry.

准备方法

The synthesis of ethene-1,2-dione has been a challenging task for chemists. The existence of this compound was first suggested in 1913, but it eluded synthesis for over a century . In 2015, researchers reported the creation of this compound by using laser light to eject an electron from the corresponding stable singly-charged anion C2O2− . the reported spectrum was later found to match that of the oxyallyl diradical, formed by rearrangement or disproportionation under high-energy experimental conditions . Recent theoretical computations suggest that the in situ preparation and characterization of this compound may be possible through low-energy free-electron induced single-molecule engineering .

化学反应分析

Ethene-1,2-dione undergoes various types of chemical reactions, including oxidation, reduction, and cycloaddition reactions. The compound can be described as a diradical with an electronic structure motif similar to the oxygen molecule . When distorted away from its equilibrium geometry, the potential surfaces of the triplet and singlet states intersect, allowing for intersystem crossing to the singlet state, which dissociates to two ground-state carbon monoxide molecules . The mono anion of this compound, OCCO−, and the dianion C2O2−2, called acetylenediolate, are both stable .

科学研究应用

Ethene-1,2-dione has several scientific research applications, particularly in the fields of chemistry and materials science. One notable application is its use in the adsorption studies on materials based on graphene. Researchers have investigated the feasibility of this compound as an intermediate state in the transformation of carbon dioxide into hydrocarbons . Additionally, this compound has been studied for its potential use in the development of novel metal-organic frameworks and covalent organic frameworks .

作用机制

The mechanism of action of ethene-1,2-dione involves its highly reactive diradical nature. The compound’s electronic structure allows for intersystem crossing between the triplet and singlet states, leading to its dissociation into carbon monoxide molecules . This transient nature makes this compound a challenging yet intriguing molecule for theoretical and experimental studies.

相似化合物的比较

Ethene-1,2-dione can be compared to other similar compounds, such as glyoxylic acid (H(C=O)COOH) and ethenone (H2C=C=O), which can be thought of as related structures . Additionally, compounds like cyclobutene-1,2-dione and 1,2-bis(3,4-dimethylthiophene) are structurally similar and have been studied for their unique properties

属性

CAS 编号 |

4363-38-6 |

|---|---|

分子式 |

C2O2 |

分子量 |

56.02 g/mol |

InChI |

InChI=1S/C2O2/c3-1-2-4 |

InChI 键 |

FONOSWYYBCBQGN-UHFFFAOYSA-N |

规范 SMILES |

C(=C=O)=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)

amino}benzene](/img/structure/B14147156.png)

![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)

![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)